Molecular weight and formula of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
Molecular weight and formula of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
This guide serves as a technical monograph on 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide , a specialized intermediate used in the synthesis of covalent kinase inhibitors and nitrogen heterocycles.
Role: Covalent Warhead Precursor & Heterocyclic Building Block
Part 1: Chemical Identity & Strategic Importance
Executive Summary
2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a critical synthetic intermediate, primarily utilized in the development of irreversible tyrosine kinase inhibitors (TKIs) and benzoxazinone scaffolds. Its structural core combines an electron-deficient aniline (2-methoxy-4-nitroaniline) with an
In drug discovery, this molecule serves two distinct mechanistic functions:
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Precursor to Acrylamides: Under basic conditions, the 2-chloro group undergoes
-elimination to form an acrylamide "warhead"—the essential Michael acceptor found in third-generation EGFR inhibitors (e.g., Osimertinib analogs). -
Cyclization Scaffold: The proximity of the ortho-methoxy group allows for demethylation and subsequent intramolecular cyclization, yielding 1,4-benzoxazin-3-ones, a pharmacophore found in various bioactive compounds.
Physicochemical Profile
| Property | Data |
| Chemical Name | 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |
| Common Synonyms | N-(2-methoxy-4-nitrophenyl)-2-chloropropionamide |
| Molecular Formula | |
| Molecular Weight | 258.66 g/mol |
| Physical State | Yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| PubChem CID | 3856913 |
| SMILES | COC1=C(C=CC(=C1)[O-])NC(=O)C(C)Cl |
Part 2: Synthetic Methodology
Synthesis Protocol: Acylation of 2-Methoxy-4-nitroaniline
Context: The synthesis utilizes a Schotten-Baumann type acylation. The low nucleophilicity of the nitroaniline requires careful activation and base catalysis.
Reagents & Materials
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Substrate: 2-Methoxy-4-nitroaniline (1.0 eq)
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Reagent: 2-Chloropropionyl chloride (1.2 eq)
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Base: Triethylamine (TEA) or Pyridine (1.5 eq)
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Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure
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Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-methoxy-4-nitroaniline and anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
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Base Addition: Add Triethylamine dropwise. The solution may darken slightly; ensure the temperature remains <5°C to prevent side reactions.
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Acylation: Add 2-chloropropionyl chloride dropwise over 30 minutes via an addition funnel.
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Critical Control Point: The reaction is exothermic. Rapid addition can lead to bis-acylation or polymerization. Maintain internal temperature <10°C.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC.
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Quench & Workup:
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Quench with cold water.
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Wash the organic layer successively with 1N HCl (to remove excess TEA/aniline), Sat. NaHCO₃ (to remove acid byproducts), and Brine .
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize the crude yellow solid from Ethanol/Water or Toluene to achieve >98% purity.
Downstream Transformations
This intermediate is rarely the final product. It typically undergoes one of two pathways:[1]
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Pathway A (Elimination): Treatment with a strong base (e.g., NaOH/MeCN or DBU) induces elimination of HCl to form the Acrylamide (Michael Acceptor).
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Pathway B (Reduction & Cyclization): Reduction of the nitro group (Fe/NH₄Cl or H₂/Pd) followed by cyclization yields quinoxalinone derivatives.
Part 3: Visualization of Chemical Pathways
The following diagram illustrates the synthesis of the title compound and its divergence into two critical drug discovery scaffolds.
Figure 1: Synthetic pathway and downstream utility of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.
Part 4: Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical signals must be confirmed.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 8.95 | Broad Singlet | 1H | NH | Amide proton (deshielded). |
| 8.55 | Doublet ( | 1H | Ar-H (C5) | Ortho to Nitro, Para to Amide. |
| 7.90 | Doublet ( | 1H | Ar-H (C3) | Ortho to Nitro & Methoxy. |
| 7.75 | DD | 1H | Ar-H (C6) | Aromatic ring proton. |
| 4.60 | Quartet ( | 1H | CH-Cl | Alpha-proton of the propanamide. |
| 4.01 | Singlet | 3H | O-CH₃ | Methoxy group. |
| 1.85 | Doublet ( | 3H | CH₃ | Methyl group of the propyl chain. |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Expected Mass:
(for ) and (for ). -
Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to the Chlorine atom.
Part 5: Safety & Handling (E-E-A-T)
As a Senior Application Scientist , I must emphasize the safety protocols required when handling this compound:
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Alkylating Potential: The
-chloroamide moiety is an alkylating agent. It can react with biological nucleophiles (DNA/Proteins). Double-gloving (Nitrile) and working in a fume hood are mandatory. -
Nitro Compound Hazards: Like many nitroaromatics, this compound may possess energetic properties or toxicity profiles related to methemoglobinemia upon skin absorption.
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Stability: Store at 2–8°C under inert gas. The compound is susceptible to hydrolysis under strongly basic or acidic conditions over prolonged periods.
References
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PubChem. (2025).[2] Compound Summary: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CID 3856913). National Center for Biotechnology Information. [Link]
